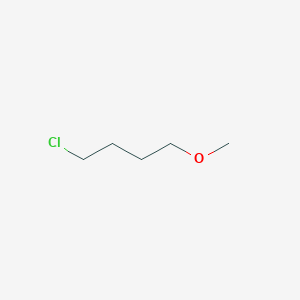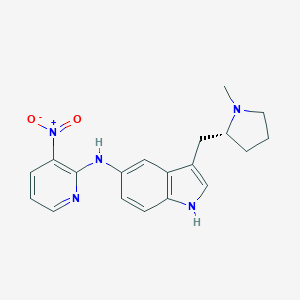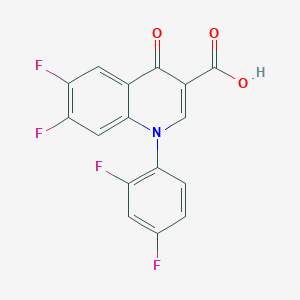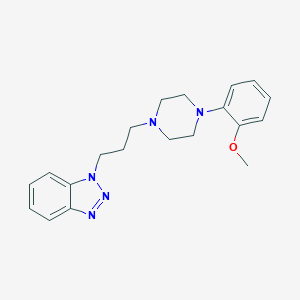
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine (BPP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that contains a benzotriazole moiety, which has been reported to exhibit various biological activities.
作用機序
The mechanism of action of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine is not fully understood. However, it has been reported to act as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine may increase the levels of dopamine in the brain, which could potentially have therapeutic effects in the treatment of neurodegenerative diseases.
生化学的および生理学的効果
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have anti-inflammatory effects, which could potentially reduce inflammation in the brain and improve cognitive function.
実験室実験の利点と制限
One advantage of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its potential therapeutic applications. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. However, one limitation of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which could make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine. One direction is to further investigate its mechanism of action and how it interacts with the brain. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to determine the safety and efficacy of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in humans.
合成法
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylpiperazine with 3-bromopropylbenzotriazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine.
科学的研究の応用
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
156007-21-5 |
|---|---|
製品名 |
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine |
分子式 |
C20H25N5O |
分子量 |
351.4 g/mol |
IUPAC名 |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]benzotriazole |
InChI |
InChI=1S/C20H25N5O/c1-26-20-10-5-4-9-19(20)24-15-13-23(14-16-24)11-6-12-25-18-8-3-2-7-17(18)21-22-25/h2-5,7-10H,6,11-16H2,1H3 |
InChIキー |
CMDFESOYJXRUSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
その他のCAS番号 |
156007-21-5 |
同義語 |
4-(3-(benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine BPMPP MP 3022 MP-3022 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



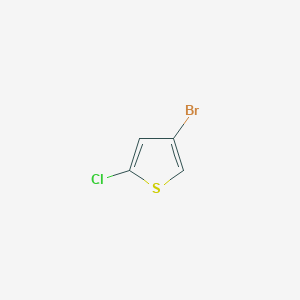
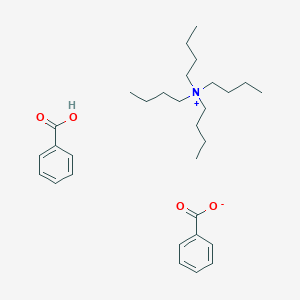
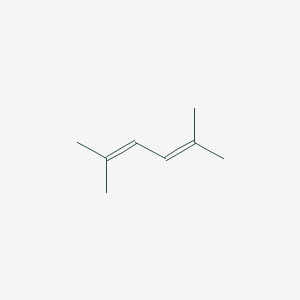
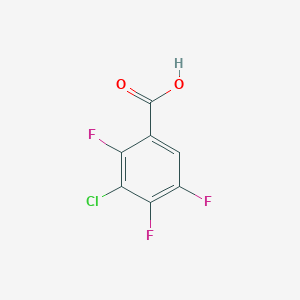
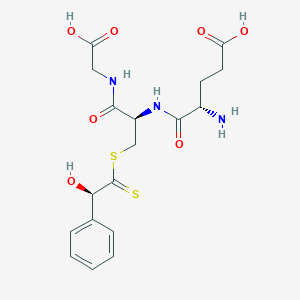
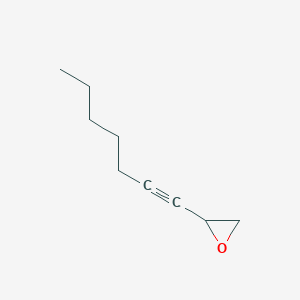
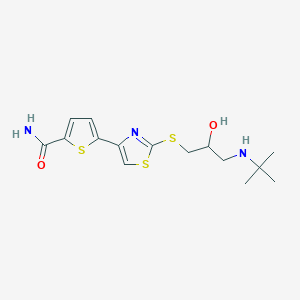
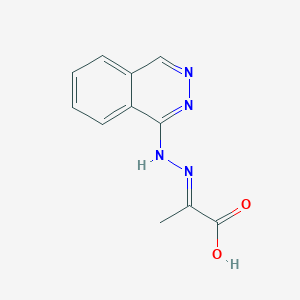
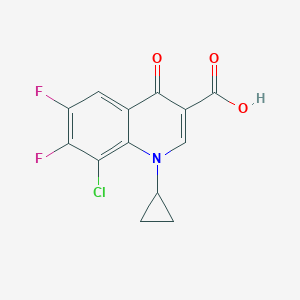
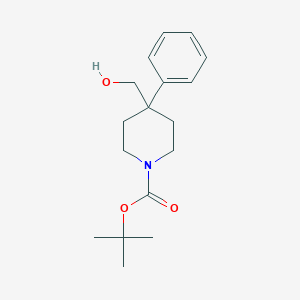
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)
